molecular formula C13H14N2O4 B13784629 Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- CAS No. 66859-93-6

Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy-

Cat. No.: B13784629
CAS No.: 66859-93-6
M. Wt: 262.26 g/mol
InChI Key: LINUKBJZIVWBQI-UHFFFAOYSA-N
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Description

The compound Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- is a polyfunctional indole derivative featuring three distinct substituents:

  • Carboxylic acid group (-COOH) at position 2.
  • 2-Aminoethyl group (-CH₂CH₂NH₂) at position 3.
  • Acetic acid group (-CH₂COOH) at position 7.

Properties

CAS No.

66859-93-6

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

3-(2-aminoethyl)-7-(carboxymethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C13H14N2O4/c14-5-4-9-8-3-1-2-7(6-10(16)17)11(8)15-12(9)13(18)19/h1-3,15H,4-6,14H2,(H,16,17)(H,18,19)

InChI Key

LINUKBJZIVWBQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=C(N2)C(=O)O)CCN)CC(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Indole Acetic Acids

The synthesis of indole acetic acids typically involves:

  • Construction of the indole ring system.
  • Introduction of carboxylic acid groups at specific positions.
  • Functionalization with aminoethyl groups where applicable.

A classical approach involves the Fischer indole synthesis using precursors such as glutamic acid and phenylhydrazine, which forms the indole ring and introduces the acetic acid moiety through intermediate aldehydes (Strecker degradation).

Synthesis via Phenylhydrazine and Dialkoxybutyrate Esters

A patented process (US2701250A) describes an efficient method for producing indole-3-acetic acids and their derivatives, which can be adapted for the 7-acetic acid variant with aminoethyl substitution:

  • Starting materials such as alkyl γ,γ-dialkoxybutyrates or levulinic acid are reacted with phenylhydrazine or phenylhydrazine hydrochloride.
  • The reaction occurs in the presence of a catalyst, preferably ethanolic sulfuric acid, under reflux conditions.
  • This leads to the formation of an ethyl ester of the indole-3-acetic acid derivative.
  • The ester is then saponified to form the salt, which is acidified to yield the free acid.

This method is notable for its relatively short synthesis time and high yield of the indole acetic acid esters, which can be further modified to introduce aminoethyl groups.

Carbonylative Synthesis and Functionalization

Advanced catalytic methods employ carbonylation reactions for indole derivatives:

  • Using palladium-based catalysts (e.g., PdI2/KI) under carbon monoxide and oxygen atmospheres.
  • Reactions carried out in alcohol solvents at elevated temperatures promote intramolecular nucleophilic attack and cyclization, forming indole carboxylic esters.

Though primarily applied to 1-(alkoxyarylmethyl)indole-3-carboxylic esters, these methods provide a versatile platform for synthesizing various indole carboxylic acid derivatives, potentially adaptable for the aminoethyl-substituted compound.

Comparative Analysis of Preparation Methods

Preparation Method Key Reactants Conditions Advantages Limitations
Fischer Indole Synthesis with Glutamic Acid and Phenylhydrazine Glutamic acid, phenylhydrazine Acidic medium, elevated temperature Classic, well-established Lengthy synthesis, multiple steps
Phenylhydrazine + Alkyl γ,γ-Dialkoxybutyrate Esters (Patent US2701250A) Phenylhydrazine, dialkoxybutyrate esters Reflux in ethanol with sulfuric acid catalyst Shorter synthesis, good yields Requires careful catalyst handling
Aminoethyl Introduction via Gramine Intermediate Indole derivatives, cyanide, acetylation reagents Multi-step, saponification for deprotection Stable products, direct conjugation Multi-step, specialized reagents
Palladium-Catalyzed Carbonylation 2-Alkynylaniline imines, PdI2/KI 80-120 °C, CO/air atmosphere High selectivity, catalytic process Requires expensive catalysts

Detailed Experimental Data Summary

Step Reagents/Conditions Outcome/Notes
Formation of Indole Ester Ethanol, phenylhydrazine, γ,γ-dimethoxybutyrate, concentrated sulfuric acid, reflux Formation of ethyl ester of indole-3-acetic acid
Saponification Aqueous KOH, room temperature Conversion to salt of indole acetic acid
Acidification Dilute mineral acid Free acid obtained
Aminoethyl Substitution Acetylation of aliphatic nitrogens, cyanide reaction, saponification 3-(2-Aminoethyl) substitution introduced
Carbonylative Cyclization PdI2 (1-2 mol %), KI (10-20 mol %), CO/air, methanol or acetonitrile, 80-120 °C Formation of indole carboxylic esters

Chemical Reactions Analysis

Types of Reactions

Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols .

Scientific Research Applications

Scientific Research Applications

  • Plant Growth Regulation
    • Root Development : Indole-7-acetic acid promotes adventitious root formation in various plant species. It is often applied in horticulture to enhance rooting in cuttings. Studies indicate that this compound can significantly increase root biomass and improve transplant success rates .
    • Stress Response : Research shows that indole-7-acetic acid helps plants respond to biotic and abiotic stresses. For instance, it can mitigate the effects of drought by enhancing root growth and water uptake .
  • Medicinal Chemistry
    • Neurodegenerative Diseases : Indole derivatives, including indole-7-acetic acid, have been investigated for their potential neuroprotective effects. A study highlighted the modification of indole compounds to enhance their activity against neurodegenerative diseases by targeting specific enzymes related to acetylcholine metabolism .
    • Cancer Therapy : Recent findings suggest that indole-based compounds may play a role in cancer treatment. The oxidative decarboxylation of indole-7-acetic acid can lead to the formation of methylene-oxindole, which has shown potential for targeted cancer therapies due to its ability to interact with DNA bases .
  • Metabolic Studies
    • Metabolism in Plants : Research on Arabidopsis plants revealed that indole-3-acetic acid undergoes various metabolic transformations, resulting in conjugates that may influence plant development and stress responses. Understanding these pathways can help optimize the use of indole derivatives in agricultural practices .

Data Tables

Application AreaSpecific UseFindings
Plant Growth RegulationAdventitious Root FormationIncreased root biomass; improved transplant success
Stress ResponseMitigation of Drought EffectsEnhanced water uptake and root growth
Medicinal ChemistryNeuroprotective EffectsPotential activity against neurodegenerative diseases
Cancer TherapyTargeted Cancer TreatmentInteraction with DNA bases; potential therapeutic role
Metabolic StudiesUnderstanding Plant MetabolismIdentification of metabolic pathways in Arabidopsis

Case Studies

  • Case Study on Root Development
    A study conducted on Salvia officinalis demonstrated that treating cuttings with indole-7-acetic acid resulted in a 50% increase in root length compared to untreated controls. This suggests its efficacy as a rooting hormone in commercial propagation practices.
  • Case Study on Stress Mitigation
    In an experiment involving Zea mays (corn), application of indole-7-acetic acid under drought conditions led to a significant increase in leaf water content and photosynthetic efficiency. This indicates its potential as a biostimulant for enhancing crop resilience.
  • Case Study on Neuroprotective Properties
    Research exploring the effects of various indole derivatives on acetylcholinesterase inhibition found that modifications similar to those present in indole-7-acetic acid enhanced selectivity and potency against neurodegenerative targets, suggesting avenues for drug development.

Mechanism of Action

The mechanism of action of indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- involves its interaction with various molecular targets and pathways. In biological systems, it may act as a precursor to plant hormones, influencing growth and development. In medicinal applications, it may exert its effects through interactions with cellular receptors and enzymes, leading to antimicrobial or anticancer activities .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Tryptamine Derivatives
  • Tryptamine (3-(2-aminoethyl)indole): A neurotransmitter precursor lacking carboxylic acid groups. The absence of polar substituents makes it more lipophilic, enabling blood-brain barrier penetration .
  • 5-Methoxytryptamine : Features a methoxy group at position 5, enhancing receptor selectivity but reducing polarity compared to the target compound .
Indole Carboxylic Acids
  • Indole-3-acetic acid (IAA) : A plant hormone with a single -CH₂COOH group at position 3. It exhibits moderate polarity and regulates plant growth, contrasting with the target compound’s dual-carboxylate structure .
  • 7-Chloroindole-2-carboxylic acid: Substituted with a chlorine atom at position 7 and a carboxylic acid at position 2.
Aminoethyl-Indole Hybrids
  • Methyl 3-(2-aminoethyl)-1H-indole-7-carboxylate: An ester derivative with reduced polarity due to the methyl group. Hydrolysis of the ester yields a carboxylic acid, analogous to the target compound’s 7-acetic acid group .

Physicochemical Properties

Compound Molecular Formula Polarity Solubility Zwitterionic Potential
Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- C₁₂H₁₂N₂O₄ High Water-soluble Yes (pH-dependent)
Tryptamine C₁₀H₁₂N₂ Moderate Lipid-soluble No
Indole-3-acetic acid C₁₀H₉NO₂ Moderate Water-soluble No
7-Chloroindole-2-carboxylic acid C₉H₆ClNO₂ High Water-soluble No

Key Observations :

  • The target compound’s dual carboxylic acids and aminoethyl group enhance water solubility but limit membrane permeability compared to tryptamine derivatives.
  • Zwitterionic behavior may influence its interaction with biological targets (e.g., enzymes or transporters) .

Biological Activity

Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- (commonly referred to as IAA-AE) is a derivative of indole-3-acetic acid (IAA), which is recognized as a potent plant hormone involved in various physiological processes. This article explores the biological activity of IAA-AE, highlighting its mechanisms of action, effects on plant growth, and potential applications.

Overview of Indole Derivatives

Indole derivatives play crucial roles in plant biology. IAA is the most studied auxin, influencing cell division, elongation, and differentiation. IAA-AE, with its unique structure, may exhibit distinct biological activities compared to IAA. The biological activities of such compounds are often assessed through their effects on plant growth and development.

1. Auxin Activity:
IAA-AE acts similarly to IAA by promoting cell elongation and division. It modulates tropic responses in plants, including phototropism (growth towards light) and gravitropism (growth in response to gravity). This activity is primarily mediated through the regulation of gene expression associated with growth processes.

2. Interaction with Plant Hormones:
Research indicates that IAA-AE can interact with other plant hormones, enhancing or inhibiting their effects. For instance, it may influence the synthesis of abscisic acid (ABA), a hormone involved in stress responses and stomatal closure .

Biological Effects

1. Growth Promotion:
Studies have shown that IAA-AE enhances root and shoot growth in various plant species. It stimulates cell elongation and division, leading to increased biomass production. This effect is particularly beneficial in agricultural settings where enhanced growth can lead to improved crop yields.

2. Stress Response:
IAA-AE has been implicated in plant stress responses, particularly under conditions such as drought or salinity. By modulating hormone levels and activating stress-related genes, IAA-AE can help plants adapt to adverse environmental conditions .

Case Study 1: Effects on Arabidopsis

In a controlled study involving Arabidopsis thaliana, plants treated with IAA-AE showed a significant increase in root length compared to untreated controls. The treatment led to enhanced expression of auxin-responsive genes, indicating that IAA-AE effectively mimics the action of natural auxins .

Case Study 2: Crop Yield Enhancement

Field trials conducted on tomato plants demonstrated that application of IAA-AE resulted in a 20% increase in fruit yield compared to untreated plants. The enhanced growth was attributed to improved root development and nutrient uptake facilitated by the compound's auxin-like activity.

Research Findings

Recent research has provided insights into the biochemical pathways influenced by IAA-AE:

Study Findings
Demonstrated that bacterial degradation pathways can convert indole derivatives into biologically active compounds, supporting the role of IAA-AE in microbial interactions within soil ecosystems.
Highlighted the dual role of indole compounds in promoting growth while also enhancing stress resistance through hormonal modulation.
Investigated the relationship between gut microbiota-derived indoles and metabolic health, suggesting broader implications for indole derivatives beyond plant biology.

Q & A

Q. What are the key structural features of Indole-7-acetic acid, 3-(2-aminoethyl)-2-carboxy- that influence its reactivity in synthetic chemistry?

The compound combines an indole core with three functional groups:

  • A 2-carboxy group (electron-withdrawing, enhances acidity and hydrogen-bonding potential).
  • A 3-(2-aminoethyl) side chain (basic, nucleophilic, and capable of forming zwitterionic interactions).
  • A 7-acetic acid moiety (provides a flexible carboxylic acid group for conjugation or chelation).
    These groups create unique reactivity patterns, such as pH-dependent solubility and potential for intramolecular hydrogen bonding. Synthetic modifications often target the aminoethyl group for derivatization (e.g., acylation) .

Q. How can researchers confirm the purity and identity of this compound post-synthesis?

Recommended analytical methods:

  • HPLC with UV detection (λ = 280–320 nm, typical for indole derivatives).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (exact mass calculations required).
  • NMR (¹H and ¹³C) to resolve aromatic protons (δ 6.8–7.5 ppm) and side-chain signals (e.g., δ 2.5–3.5 ppm for the aminoethyl group). Cross-validation with synthetic intermediates (e.g., ethyl 3-formyl-1H-indole-7-carboxylate ) is critical .

Intermediate-Level Research Questions

Q. What challenges arise in optimizing the yield of this compound during multi-step synthesis?

Key challenges include:

  • Instability of intermediates : The 3-(2-aminoethyl) group may undergo oxidation or side reactions during coupling steps. Use of inert atmospheres (N₂/Ar) and low-temperature conditions is advised.
  • Purification difficulties : Due to zwitterionic properties, reversed-phase chromatography (C18 columns, acetonitrile/water gradients) is more effective than silica-based methods .
  • Byproduct formation : Competitive cyclization (e.g., lactam formation) can occur; monitoring via TLC or LC-MS is essential .

Q. How does the compound’s stability vary under different storage conditions?

Stability data from analogs suggest:

  • Short-term storage : -20°C in anhydrous DMSO or ethanol (prevents hydrolysis of the carboxy groups).
  • Long-term stability : Lyophilized powders under vacuum retain integrity for >6 months. Avoid aqueous buffers at pH >8, which may deprotonate the aminoethyl group and induce degradation .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

Case example: Discrepancies in plant growth regulation (if studied as an auxin analog):

  • In vitro : High activity in root elongation assays (nM–µM range) may not translate to in vivo systems due to poor vascular transport or metabolic inactivation.
  • Solution : Use radiolabeled analogs (e.g., ¹⁴C-tagged acetic acid moiety) to track uptake and localization. Compare with structurally related compounds like indole-3-acetic acid (IAA) .

Q. How can computational modeling guide the design of derivatives with enhanced enzyme-binding affinity?

Methodology:

  • Docking studies : Target enzymes (e.g., auxin-binding proteins or bacterial β-lactamases) using software like AutoDock Vina. Focus on the 2-carboxy group’s interaction with catalytic residues.
  • MD simulations : Assess the flexibility of the 7-acetic acid chain in aqueous vs. hydrophobic environments. Derivatives with constrained conformations (e.g., cyclopropane analogs) may improve binding .

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